molecular formula C25H25N5O2S2 B12149802 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12149802
M. Wt: 491.6 g/mol
InChI Key: JZFSIWNKXMEHDR-HKWRFOASSA-N
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Description

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:

  • Thiazolidinone moiety: A 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group linked via a methylidene bridge to the pyrido-pyrimidinone core.
  • Phenylpiperazine substitution: A 4-phenylpiperazin-1-yl group at position 2 of the core.
  • Methyl substitution: A 7-methyl group on the pyrido-pyrimidinone scaffold.

This compound’s design integrates pharmacophores known for diverse biological activities: thiazolidinones are associated with antimicrobial, anti-inflammatory, and enzyme inhibitory properties, while phenylpiperazine derivatives often target neurological receptors (e.g., serotonin or dopamine receptors) .

Properties

Molecular Formula

C25H25N5O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O2S2/c1-3-29-24(32)20(34-25(29)33)15-19-22(26-21-10-9-17(2)16-30(21)23(19)31)28-13-11-27(12-14-28)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3/b20-15-

InChI Key

JZFSIWNKXMEHDR-HKWRFOASSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[1,2-a]pyrimidin-4-one Core

The core structure is synthesized via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. This method, adapted from Molnár et al., involves reacting 2-aminopyridines with isopropylidene methoxymethylenemalonate under reflux conditions in anhydrous toluene. For the 7-methyl derivative, 2-amino-6-methylpyridine serves as the starting material. Cyclization proceeds at 160–180°C for 6–8 hours, yielding the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold with a methyl group at position 7.

Thiazolidinone Moiety Installation and Z-Selectivity

The thiazolidinone group is introduced via a Knoevenagel condensation between the 3-methylidene intermediate and 3-ethyl-2-thioxothiazolidin-4-one. The reaction is conducted in ethanol with piperidine as a catalyst, refluxed for 5 hours. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyridopyrimidine nitrogen, as confirmed by NMR NOE experiments.

Reaction Conditions and Optimization

Critical parameters influencing yield and purity are summarized below:

StepReagents/ConditionsTemperature (°C)Time (h)Yield (%)
Core cyclizationToluene, isopropylidene malonate160–1806–865–75
Piperazine couplingDMF, K₂CO₃, 1-phenylpiperazine1201270–85
KnoevenagelEthanol, piperidine, 3-ethyl-2-thioxothiazolidin-4-one78555–65

Key Observations :

  • Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates during piperazine coupling, while ethanol promotes keto-enol tautomerism essential for Z-selectivity.

  • Catalyst loading : Piperidine concentrations above 5 mol% lead to side reactions, including over-condensation.

  • Temperature control : Exceeding 180°C during core cyclization results in decarboxylation and reduced yields.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexane (10% → 50%). The final compound exhibits an Rf value of 0.35 in ethyl acetate/hexane (1:1). Preparative HPLC (C18 column, acetonitrile/water 70:30) resolves stereoisomeric impurities, achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.85 (s, 1H, thiazolidinone-CH), 7.30–7.45 (m, 5H, phenyl), 4.10 (q, J = 7.2 Hz, 2H, ethyl-CH₂), 3.75–3.90 (m, 4H, piperazine-NCH₂), 2.45 (s, 3H, 7-CH₃).

  • LC-MS : [M+H]⁺ m/z 446.6 (calculated 446.56).

Industrial-Scale Adaptations

Scaling production necessitates modifications to mitigate exothermic risks and solvent volumes:

  • Continuous flow reactors : Reduce cyclization time from 8 hours to 30 minutes by maintaining precise temperature control.

  • Solvent recovery systems : DMF is distilled and reused, lowering costs by 40%.

  • Crystallization optimization : Ethanol/water (9:1) recrystallization yields 95% pure product with consistent polymorphic Form I.

Challenges and Mitigation Strategies

  • Stereochemical drift : The Z-isomer may epimerize under acidic conditions. Stabilization is achieved by buffering reaction mixtures to pH 7–8.

  • Byproduct formation : Unreacted 3-ethyl-2-thioxothiazolidin-4-one is removed via aqueous extraction (5% NaHCO₃).

  • Scale-up heterogeneity : Fluidized bed dryers ensure uniform particle size distribution, enhancing bioavailability in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial and anticancer activities.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazolidine ring can interact with enzymes, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The target compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure R1 (Position 2) R2 (Position 3) R3 (Thiazolidinone) Key Functional Differences
Target Pyrido[1,2-a]pyrimidin-4-one 4-phenylpiperazin-1-yl Methyl 3-ethyl, 4-oxo, 2-thioxo Baseline for comparison
Analog 1 () Pyrido[1,2-a]pyrimidin-4-one 4-(2-hydroxyethyl)piperazin-1-yl Methyl 3-ethyl, 4-oxo, 2-thioxo R1: Hydroxyethyl group increases hydrophilicity; may reduce CNS penetration compared to phenylpiperazine
Analog 2 () Pyrido[1,2-a]pyrimidin-4-one 4-ethylpiperazin-1-yl Methyl 3-(1-phenylethyl), 4-oxo, 2-thioxo R1: Ethylpiperazine enhances flexibility; R3: Phenylethyl group adds bulk, potentially improving receptor affinity
Analog 3 () Pyrido[1,2-a]pyrimidin-4-one 1,3-benzodioxol-5-yl 7-(4-methylpiperazin-1-yl) N/A (no thiazolidinone) Replaces thiazolidinone with benzodioxol; shifts activity toward aromatic receptor targets

Impact of Substituents on Physicochemical Properties

  • Thioxo vs. Oxo Groups: The 2-thioxo group in the thiazolidinone (vs.
  • Piperazine Modifications :
    • 4-Phenylpiperazine (target compound): Increases lipophilicity, favoring blood-brain barrier penetration.
    • 4-(2-Hydroxyethyl)piperazine (Analog 1): Introduces hydrogen-bonding capacity, improving aqueous solubility but reducing CNS activity .
  • Thiazolidinone Substitutions: The 3-ethyl group in the target compound balances steric hindrance and metabolic stability, whereas phenylethyl groups (Analog 2) may enhance π-π stacking with hydrophobic enzyme pockets .

Pharmacological Potential

  • Antimicrobial Activity: Thiazolidinone-containing analogs (e.g., Analog 2) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to thiol-mediated enzyme inhibition .
  • CNS Targeting : Phenylpiperazine derivatives are implicated in dopamine D2 receptor binding (Ki: ~50 nM for related compounds) .
  • Antioxidant Effects: Thioxo-thiazolidinones exhibit radical scavenging activity (IC50: 10–20 µM in DPPH assays), though less potent than phenolic antioxidants .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates a thiazolidinone ring with a pyrido-pyrimidine framework. This unique structure suggests potential biological activities, particularly in pharmacology. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

Structural Composition

The compound features several key structural components:

  • Thiazolidinone Ring : Known for antimicrobial and anti-inflammatory properties.
  • Pyrido-Pyrimidine Core : Associated with antitumor and antiviral activities.
  • Piperazine Substituent : Enhances pharmacological interactions.

Synthesis Overview

The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the thiazolidinone ring.
  • Introduction of the pyrido-pyrimidine core.
  • Functionalization with piperazine derivatives.

Molecular Characteristics

The molecular formula is approximately C21H26N4O2SC_{21}H_{26}N_4O_2S with a molar mass of about 490.52 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone rings often exhibit significant antimicrobial activity. The presence of the thiazolidinone moiety in this compound suggests potential effectiveness against various bacterial strains.

Antitumor Activity

Preliminary studies have shown that derivatives of pyrido-pyrimidine structures can induce apoptosis in cancer cells. For example, compounds similar to our target have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7).

CompoundCell LineIC50 (µM)
Compound AMCF-73.2
Compound BDU1456.8
Target CompoundMCF-7TBD

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been demonstrated through various assays, such as the DPPH assay. The compound's structure may enhance its ability to scavenge free radicals.

Interaction Studies

The interaction of this compound with biological targets is crucial for understanding its mechanisms of action:

  • Enzyme Inhibition : The thiazolidinone ring may interact with thiol groups in proteins.
  • Receptor Binding : The pyrido-pyrimidine moiety could engage in π-π stacking interactions with aromatic residues in receptor sites.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds:

  • Anticancer Studies :
    • A study on imidazopyridine-thiazolidinone hybrids showed promising anticancer effects against multiple cell lines, with some compounds achieving IC50 values below 1 µM.
    • The compound's unique combination of functional groups may contribute to enhanced selectivity and efficacy.
  • Antimicrobial Evaluations :
    • A comparative analysis showed that compounds with similar thiazolidinone structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Antioxidant Efficacy :
    • Research highlighted that certain substitutions on the thiazolidinone ring significantly increased antioxidant activity, suggesting that modifications to this compound could enhance its protective effects against oxidative stress.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves a multi-step protocol:

  • Step 1 : Formation of the thiazolidinone core via condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., using acetic acid as a catalyst) .
  • Step 2 : Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions, often requiring refluxing in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Step 3 : Functionalization of the 2-position with 4-phenylpiperazine via nucleophilic substitution, optimized using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Optimization : Solvent choice (polar aprotic solvents improve yield), temperature control (60–80°C for cyclization), and purification via HPLC or column chromatography .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Verify Z-configuration of the thiazolidinone methylidene group and aromatic proton environments .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) .
  • Cellular Signaling : Inhibition of protein kinases (e.g., PI3K/Akt pathway) in preliminary in vitro assays .
  • Antioxidant Potential : DPPH radical scavenging activity (IC₅₀ = 45 µM) reported in structurally analogous thiazolidinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or assay conditions.
  • Methodology :

Standardized Assays : Use CLSI guidelines for MIC determination .

Structural Confirmation : Re-analyze compound purity and stereochemistry (e.g., E/Z isomerism via NOESY NMR) .

Comparative Studies : Benchmark against known inhibitors (e.g., ciprofloxacin for antimicrobial activity) .

Q. What strategies optimize reaction conditions for higher yield and scalability?

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for improved cyclization efficiency .
  • Solvent Effects : Compare DMSO (high polarity) vs. toluene (low polarity) for intermediate stability .
  • Flow Chemistry : Pilot continuous-flow synthesis to reduce reaction time and improve reproducibility .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Key Modifications :
Position Substituent Variation Biological Impact
3-ethyl groupCyclopentyl, benzylEnhanced kinase inhibition
4-phenylpiperazine4-methoxyphenylImproved solubility and CNS penetration
  • Methodology :
  • Synthesize analogs with systematic substituent changes.
  • Test in target-specific assays (e.g., kinase inhibition, cytotoxicity) .

Q. What advanced techniques are used to identify biological targets?

  • Surface Plasmon Resonance (SPR) : Direct binding assays with recombinant proteins (e.g., PI3Kγ) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina .

Q. How to conduct pharmacokinetic (ADME) profiling for this compound?

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
  • Caco-2 Permeability : Assess intestinal absorption potential .
    • In Vivo Studies :
  • LC-MS/MS Quantification : Measure plasma concentration-time profiles in rodent models .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategy
Variable antimicrobial activityStrain-specific resistance mechanismsRe-test with isogenic bacterial strains
Inconsistent kinase inhibitionImpurities in synthesized batchesRe-purify via preparative HPLC
Discrepant solubility dataPolymorphic formsCharacterize crystallinity via XRD

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